molecular formula C6H10Br2O2 B8494482 Methyl 2,3-dibromo-3-methylbutanoate CAS No. 63881-44-7

Methyl 2,3-dibromo-3-methylbutanoate

Cat. No.: B8494482
CAS No.: 63881-44-7
M. Wt: 273.95 g/mol
InChI Key: KKJPCDBQXULUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3-dibromo-3-methylbutanoate is a brominated methyl ester characterized by two bromine atoms at positions 2 and 3 of the butanoate backbone, along with a methyl substituent at position 2. Brominated esters like this are typically utilized in organic synthesis for their electrophilic reactivity, enabling nucleophilic substitutions or elimination reactions due to the presence of bromine atoms .

Properties

CAS No.

63881-44-7

Molecular Formula

C6H10Br2O2

Molecular Weight

273.95 g/mol

IUPAC Name

methyl 2,3-dibromo-3-methylbutanoate

InChI

InChI=1S/C6H10Br2O2/c1-6(2,8)4(7)5(9)10-3/h4H,1-3H3

InChI Key

KKJPCDBQXULUHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)OC)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)

Structural Differences :

  • Ester Group : Ethyl ester vs. methyl ester in the target compound.
  • Substituents : A single bromine at position 2 and two methyl groups at position 3, compared to two bromines (positions 2 and 3) and one methyl group in the target compound.

Key Properties :

  • Molecular Formula : C8H15BrO2 vs. C7H10Br2O2 for the target compound.
  • Reactivity : The ethyl ester’s single bromine may favor nucleophilic substitution (e.g., SN2 reactions) at position 2, while the target compound’s dual bromines could enable sequential substitution or elimination pathways .

Synthesis: Ethyl 2-bromo-3,3-dimethylbutanoate is synthesized via esterification or bromination of pre-existing esters. This contrasts with the likely bromination steps required for the target compound, which may involve harsher reagents like PBr3 or HBr .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate

Structural Differences :

Key Properties :

  • Applications : Used in pharmaceutical intermediates due to its chiral center and directing groups (e.g., for metal-catalyzed C–H bond functionalization) .
  • Synthesis: Prepared via nucleophilic substitution between methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride and trifluoroethyl reagents, highlighting the role of amino groups in directing reactivity. The target compound’s synthesis would instead prioritize bromination .

Methyl 2-Benzoylamino-3-oxobutanoate

Structural Differences :

  • Substituents: Features a benzoylamino group at position 2 and a ketone at position 3, contrasting with bromine atoms in the target compound.

Reactivity :

  • Undergoes condensation reactions with aromatic amines to form enaminones, a pathway less likely for brominated esters like the target compound, which may instead undergo dehydrohalogenation .

Physical and Chemical Properties Comparison

Property Methyl 2,3-Dibromo-3-methylbutanoate Ethyl 2-Bromo-3,3-dimethylbutanoate Methyl (2S)-3,3-Dimethyl-2-(TFA)butanoate
Molecular Weight ~290 g/mol (estimated) 223.11 g/mol ~245 g/mol (estimated)
Halogen Content 2 Br atoms 1 Br atom None
Ester Group Methyl Ethyl Methyl
Key Reactivity Electrophilic substitution/elimination SN2 substitution C–H functionalization
Synthetic Method Bromination of precursor ester Esterification/bromination Amination and chiral resolution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.